molecular formula C12H11ClN2O3 B2746557 methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate CAS No. 843615-63-4

methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

Cat. No. B2746557
CAS RN: 843615-63-4
M. Wt: 266.68
InChI Key: DSQNBOXIFTWCPF-UHFFFAOYSA-N
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Description

“Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate” is a specialty product used for proteomics research . It has a molecular formula of C12H11ClN2O3 and a molecular weight of 266.68 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring substituted with a chloroacetyl amino group at the 3-position and a methyl ester at the 2-position .

Scientific Research Applications

Synthesis and Chemical Properties

Catalytic Amination and Derivatization : The synthesis of N-substituted indole-3-carboxylic acid derivatives, including compounds related to methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate, has been efficiently achieved via Cu(I)-catalyzed intramolecular amination of aryl bromides. This method allows for the generation of a variety of N-alkylated and N-arylated derivatives under mild conditions, highlighting the compound's versatility for further chemical modifications (Melkonyan, Karchava, & Yurovskaya, 2008).

Conformational Constraints in Derivatives : Research into the synthesis of conformationally constrained tryptophan derivatives has led to the creation of novel compounds with potential for peptide and peptoid conformation elucidation studies. These studies are essential for understanding the structure-activity relationships that dictate biological activity (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Biological Activity and Applications

Fluorescence and Spectral Features : Methyl 3-arylindole-2-carboxylates exhibit solvent-sensitive emission, making them promising candidates for fluorescent probes in biological studies. The fluorescence properties of these compounds, including those with electron-donating and electron-withdrawing groups, offer valuable insights for the development of novel probes for imaging and analytical applications (Queiroz, Abreu, Castanheira, & Ferreira, 2007).

Antiproliferative Activities : Certain derivatives of methyl indole-3-carboxylate have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies provide a foundation for the development of new anticancer agents, leveraging the structural backbone of this compound and its analogs (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)11-10(15-9(16)6-13)7-4-2-3-5-8(7)14-11/h2-5,14H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQNBOXIFTWCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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